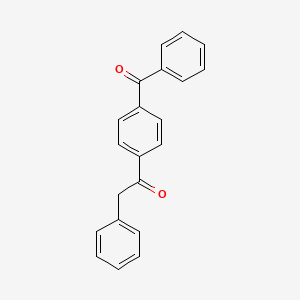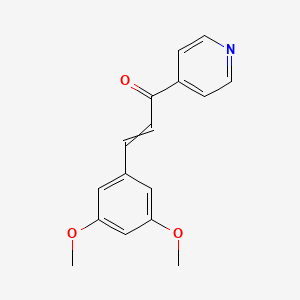![molecular formula C20H16ClF5N4O3 B14193881 Propanamide,N-[(1R)-1-[5-[5-chloro-3-fluoro-2-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-fluoro-2-pyridinyl]ethyl]-3,3,3-trifluoro-2-hydroxy-2-Methyl-,(2R)-](/img/structure/B14193881.png)
Propanamide,N-[(1R)-1-[5-[5-chloro-3-fluoro-2-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-fluoro-2-pyridinyl]ethyl]-3,3,3-trifluoro-2-hydroxy-2-Methyl-,(2R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, N-[(1R)-1-[5-[5-chloro-3-fluoro-2-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-fluoro-2-pyridinyl]ethyl]-3,3,3-trifluoro-2-hydroxy-2-methyl-, (2R)- is a complex organic compound that features multiple functional groups, including amide, fluorine, chlorine, and oxadiazole
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:
Formation of the oxadiazole ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Introduction of the fluorine and chlorine atoms: These halogens can be introduced through halogenation reactions using reagents like N-chlorosuccinimide (NCS) and Selectfluor.
Amide bond formation: This step involves coupling reactions between carboxylic acids and amines, often facilitated by coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group attached to the oxadiazole ring.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenation reagents like NCS and Selectfluor, as well as nucleophiles like amines or thiols, can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its unique structure may allow it to modulate specific biological pathways, offering potential treatments for various diseases.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, altering biological pathways.
Modulation of signaling pathways: By interacting with key signaling molecules, the compound could influence cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Propanamide derivatives: Other propanamide derivatives with different substituents may have similar properties but different specific activities.
Oxadiazole-containing compounds: Compounds with the oxadiazole ring are known for their bioactivity and can be compared in terms of their pharmacological profiles.
Fluorinated compounds: Fluorine-containing compounds often have unique properties, such as increased metabolic stability and lipophilicity.
Uniqueness
This compound’s uniqueness lies in its combination of functional groups, which may confer specific properties not found in other similar compounds
Propiedades
Fórmula molecular |
C20H16ClF5N4O3 |
|---|---|
Peso molecular |
490.8 g/mol |
Nombre IUPAC |
(2R)-N-[(1R)-1-[5-[5-chloro-3-fluoro-2-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-fluoropyridin-2-yl]ethyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide |
InChI |
InChI=1S/C20H16ClF5N4O3/c1-8(28-18(31)19(3,32)20(24,25)26)16-14(23)4-10(7-27-16)12-5-11(21)6-13(22)15(12)17-29-9(2)33-30-17/h4-8,32H,1-3H3,(H,28,31)/t8-,19-/m1/s1 |
Clave InChI |
RVBQIDXHOLKEKQ-LILOVNGRSA-N |
SMILES isomérico |
CC1=NC(=NO1)C2=C(C=C(C=C2F)Cl)C3=CC(=C(N=C3)[C@@H](C)NC(=O)[C@](C)(C(F)(F)F)O)F |
SMILES canónico |
CC1=NC(=NO1)C2=C(C=C(C=C2F)Cl)C3=CC(=C(N=C3)C(C)NC(=O)C(C)(C(F)(F)F)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(Cyclopropylmethyl)-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B14193804.png)
![2,6-Bis[(2-hydroxypropyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14193805.png)
![1,5-Diphenylpyrazolo[1,2-a]pyrazole-3,7-dione](/img/structure/B14193809.png)

![7,8-Dimethyl-10-(3-methylbutyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14193824.png)


![3-([2,2'-Bithiophen]-5-yl)-3-phenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14193839.png)

![4-[2-(2-Methoxyethyl)-1-benzofuran-5-yl]benzonitrile](/img/structure/B14193842.png)



